molecular formula C18H29N3O B14795224 2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one

2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B14795224
M. Wt: 303.4 g/mol
InChI Key: BVQBINCPPIXRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one is a synthetic compound featuring a propan-1-one backbone with a 2-amino group and a piperidin-1-yl substituent. The piperidine ring is further modified at the 3-position by a benzyl(ethyl)amino-methyl group.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C18H29N3O/c1-3-20(12-16-8-5-4-6-9-16)13-17-10-7-11-21(14-17)18(22)15(2)19/h4-6,8-9,15,17H,3,7,10-14,19H2,1-2H3

InChI Key

BVQBINCPPIXRPX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)C(C)N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzyl(ethyl)amino Group: This step might involve nucleophilic substitution reactions where the benzyl(ethyl)amino group is introduced.

    Amino Group Addition: The final step could involve the addition of the amino group to the propan-1-one backbone under specific conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential therapeutic agent for treating certain conditions.

    Industry: Used in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-1-(3-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These might include:

    Receptors: Binding to specific receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their distinguishing characteristics:

Compound Name Substituents on Piperidine/Propanone Backbone Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : 2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one 3-[[Benzyl(ethyl)amino]methyl]piperidin-1-yl; 2-amino-propan-1-one ~317.46 (calculated) Hypothesized GPCR modulation (inferred from analogs)
(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one 3-[[Benzyl(methyl)amino]methyl]piperidin-1-yl; 2-amino-propan-1-one ~303.41 (calculated) Discontinued (commercial availability noted)
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride Piperidin-1-yl; 3-phenyl; 2-amino-propan-1-one (HCl salt) 268.78 Pharmaceutical intermediate
3-(Piperidin-1-yl)propan-1-ol hydrochloride (P–1) Piperidin-1-yl; propan-1-ol backbone 193.72 Solubility-enhanced derivative
F13640 (3-chloro-4-fluorophenyl derivative) Fluorophenyl-methanone; methyl-piperidine modifications ~437.90 (calculated) Serotonin receptor ligand (5-HT₁A)

Key Structural Differences and Implications

Substituent Effects on Piperidine: The target compound’s benzyl(ethyl)amino-methyl group introduces greater steric bulk compared to the benzyl(methyl)amino group in . This may enhance lipophilicity and alter receptor-binding kinetics.

Backbone Modifications :

  • Replacing the propan-1-one backbone with propan-1-ol (as in P–1 ) reduces electrophilicity, likely diminishing reactivity in nucleophilic environments.

Salt Forms :

  • The hydrochloride salt in improves aqueous solubility compared to the free base form of the target compound, which could influence bioavailability.

Pharmacological Inferences from Analogues

  • Enzyme Inhibition : The tertiary amine and aromatic groups in the target compound resemble structures of acetylcholinesterase inhibitors, though direct evidence is lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.